2-FLUORO-3-(PROPAN-2-YLOXY)PHENOL
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Overview
Description
2-Fluoro-3-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the second position and a propan-2-yloxy group at the third position on the phenol ring
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-3-isopropoxyphenol in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-isopropoxyphenol at different dosages in animal models are currently unknown. It is known that the effects of phenolic compounds can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 2-Fluoro-3-isopropoxyphenol is involved in are not well-studied. It is known that phenolic compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-isopropoxyphenol within cells and tissues are currently unknown. It is known that phenolic compounds can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-isopropoxyphenol and its effects on activity or function are currently unknown. It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(propan-2-yloxy)phenol typically involves the nucleophilic substitution reaction of a fluorinated phenol derivative with an appropriate alkylating agent. One common method is the reaction of 2-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atom and the propan-2-yloxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.
Scientific Research Applications
2-Fluoro-3-(propan-2-yloxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and the propan-2-yloxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(propan-2-yloxy)phenol: Similar structure but with the propan-2-yloxy group at the fifth position.
2-Fluoro-4-(propan-2-yloxy)phenol: Similar structure but with the propan-2-yloxy group at the fourth position.
2-Fluoro-3-(methoxy)phenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
2-Fluoro-3-(propan-2-yloxy)phenol is unique due to the specific positioning of the fluorine atom and the propan-2-yloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-3-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOPHLKWJDJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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